![molecular formula C19H19ClN4O3 B605395 AMBMP hydrochloride CAS No. 2095432-75-8](/img/structure/B605395.png)
AMBMP hydrochloride
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Overview
Description
AMBMP hydrochloride, also known as BML 284 or CID 11210285, is a potent and selective activator of Wnt signaling . It is cell-permeable and does not inhibit GSK-3β . It has been used as a Wnt agonist . It is also known to inhibit tubulin polymerization, suppress TLR2/4/5-induced inflammatory response in human monocytes, inhibit cell proliferation, induce cell cycle arrest in MDA-MB-231 breast cancer cells, and decrease embryo to blastocyst development .
Molecular Structure Analysis
The empirical formula of AMBMP hydrochloride is C19H18N4O3 · HCl . Its molecular weight is 386.84 . The chemical name is N4 - (1,3-Benzodioxol-5-ylmethyl)-6- (3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride .Physical And Chemical Properties Analysis
AMBMP hydrochloride is a white to beige powder . It is soluble in DMSO up to 20 mg/mL . It should be stored in a desiccated condition at 2-8°C .Scientific Research Applications
Stem Cell Therapy and Regenerative Medicine
Wnt proteins play critical roles in embryonic development, stem cell proliferation, self-renewal, tissue regeneration, and remodeling in adults . Activation of Wnt/β-catenin signaling is a target of interest in stem cell therapy and regenerative medicine .
Bone Formation and Healing
Wnt signaling modulators’ antibodies could be used as therapeutic agents to stimulate bone formation after injury or disease .
Inflammatory Response Suppression
AMBMP hydrochloride suppresses TLR2/4/5-induced inflammatory response in human monocytes .
Cancer Treatment
Aberrant Wnt signaling activation is frequently observed in many cancers . The inhibition of Wnt signaling robustly suppresses tumor development in various in vivo models . Over the past 40 years, numerous Wnt-targeted therapies have been investigated for cancer treatment .
Tubulin Polymerization Inhibition
AMBMP hydrochloride also inhibits tubulin polymerization .
Cell Proliferation Inhibition and Cell Cycle Arrest
AMBMP hydrochloride inhibits cell proliferation and induces cell cycle arrest in MDA-MB-231 breast cancer cells .
Embryo Development
AMBMP hydrochloride decreases embryo to blastocyst development .
Tissue Engineering
To avoid the risks of off-target effects, such as oncogenesis, the use of Wnt activators to promote ex vivo expansion during tissue engineering is a promising application .
Mechanism of Action
- The primary targets include Wnt receptors, specifically frizzled (FZD), and co-receptors LRP5 and LRP6 .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
: Bonnet, C., Brahmbhatt, A., Deng, S. X., & Zheng, J. J. (2021). Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine. RSC Chemical Biology, 2(6), 1144-1157. : Wnt signaling pathway - Wikipedia : BML-284 (Wnt agonist 1) | ≥99%(HPLC) - selleck
Safety and Hazards
AMBMP hydrochloride is classified as an irritant, with hazard statements H315 - H319 . This means it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOFNDFDGVAIEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AMBMP hydrochloride |
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